Home > Products > Screening Compounds P76225 > N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine - 1152888-92-0

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine

Catalog Number: EVT-2601508
CAS Number: 1152888-92-0
Molecular Formula: C12H13N5
Molecular Weight: 227.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives, which are recognized for their diverse biological activities. This compound is characterized by a pyrazole moiety linked to an indazole structure, which enhances its potential applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving pyrazole and indazole derivatives. Its synthesis has been documented in several scientific studies, which explore its pharmacological properties and potential therapeutic applications.

Classification

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is also categorized under pyrazole and indazole derivatives, which are known for their roles in drug development.

Synthesis Analysis

Methods

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine typically involves multi-step reactions. One common method includes the condensation of 1-methyl-1H-pyrazole with appropriate indazole precursors under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available 1-methyl-1H-pyrazole and indazole derivatives.
  2. Reaction Conditions: The reactions are often conducted in solvents like N,N-dimethylformamide or dimethyl sulfoxide at elevated temperatures, followed by cooling and purification steps.
  3. Isolation: The product is usually isolated through filtration or crystallization techniques, yielding a solid product that can be further characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Molecular Structure Analysis

Structure

The molecular structure of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine consists of an indazole ring fused with a pyrazole group. The structural formula can be represented as follows:

C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_4

Data

Key structural features include:

  • Molecular Weight: Approximately 224.25 g/mol.
  • Functional Groups: Presence of amine and methyl groups contributes to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine can participate in various chemical reactions typical of heterocyclic compounds, including:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Cyclization Reactions: Under specific conditions, it may undergo cyclization to form more complex structures.

Technical Details

The reaction pathways often involve:

  • Catalysts: Transition metals or acids may be used to facilitate reactions.
  • Conditions: Temperature and solvent choice are critical for optimizing yields and selectivity.
Mechanism of Action

Process

The mechanism of action for N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is primarily studied concerning its pharmacological effects. It is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Data

Research indicates that compounds containing pyrazole and indazole moieties exhibit activities against cancer cell lines, potentially through mechanisms involving:

  • Inhibition of Kinases: Targeting specific kinases involved in tumor growth.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells .
Physical and Chemical Properties Analysis

Physical Properties

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine typically appears as a crystalline solid. Its melting point and solubility characteristics may vary based on purity and synthesis conditions.

Chemical Properties

Key chemical properties include:

Applications

Scientific Uses

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine has potential applications in:

  1. Pharmaceutical Development: Investigated for its anticancer properties and ability to inhibit specific enzymes related to cancer progression.
  2. Biochemical Research: Used as a tool compound to study cellular mechanisms involving pyrazole and indazole derivatives .
Introduction to N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine in Contemporary Medicinal Chemistry

Biological Significance of Indazole-Pyrazole Hybrid Scaffolds in Drug Discovery

Indazole-pyrazole hybrids represent an emerging class of bioactive compounds with significant therapeutic potential across multiple disease domains. The biological significance of these fused or linked hybrid systems stems from their ability to interact with diverse enzymatic targets, particularly kinases and receptors involved in critical cellular signaling pathways. Pyrazole, a five-membered 1,2-diazole, and indazole, its benzofused analogue (1,2-benzopyrazole), constitute "privileged structures"—molecular frameworks capable of providing useful ligands for multiple targets through strategic structural modifications [2] [4].

The integration of pyrazole and indazole moieties into single molecular architectures leverages the complementary pharmacological properties of both heterocycles. Pyrazole-containing compounds demonstrate remarkable versatility in drug discovery, evidenced by numerous FDA-approved drugs across therapeutic categories:

  • Oncology: Ibrutinib (Bruton's tyrosine kinase inhibitor), Encorafenib (BRAF inhibitor), and Palbociclib (CDK4/6 inhibitor)
  • Inflammation: Celecoxib (COX-2 inhibitor) and Baricitinib (JAK inhibitor)
  • Infectious Diseases: Lenacapavir (first capsid inhibitor for HIV)
  • Neurology/Cardiology: Sildenafil (PDE5 inhibitor) and Riociguat (soluble guanylate cyclase stimulator) [2]

Indazole derivatives similarly feature prominently in clinical agents, including:

  • Niraparib: PARP inhibitor for ovarian and breast cancer
  • Pazopanib: Multi-targeted tyrosine kinase inhibitor for renal cell carcinoma
  • Benzydamine: Non-steroidal anti-inflammatory drug [5]

The hybrid molecule N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine capitalizes on this dual heritage. Its design potentially enables simultaneous engagement with complementary binding regions in biological targets. The indazole moiety provides a planar, aromatic system capable of π-π stacking interactions with protein aromatic residues and hydrogen bonding through its annular nitrogens. The 1-methylpyrazole unit contributes additional hydrogen-bonding capacity and hydrophobic character while maintaining metabolic stability through methylation of the pyrazole nitrogen. The methylene linker offers conformational flexibility, allowing optimal spatial positioning of both heterocycles for target engagement [5] [9].

Table 1: FDA-Approved Drugs Containing Indazole or Pyrazole Scaffolds (2011-2023)

Drug NameScaffoldTherapeutic UseMolecular Target
Niraparib2H-IndazoleOvarian/Breast CancerPARP
PazopanibPyrimidine-PyrazoleRenal Cell CarcinomaVEGFR, PDGFR, c-Kit
PalbociclibAminopyrimidine-Piperazine-PyrazoleBreast CancerCDK4/6
LenacapavirFused PyrazoleHIV/AIDSHIV-1 Capsid
ZavegepantIndazoleMigraineCGRP Receptor
BaricitinibPyrazoleRheumatoid Arthritis, COVID-19JAK1/JAK2

The targeted design of such hybrids addresses key challenges in kinase inhibitor development, particularly achieving selectivity against closely related kinases and overcoming resistance mutations. Precedent compounds demonstrate that indazole-pyrazole hybrids can effectively occupy both adenine-binding and allosteric pockets in kinases through their spatially distinct heterocyclic components. Additionally, the protonatable nitrogen in the indazole ring (when present in the 1H-tautomer) enables salt bridge formation with conserved catalytic residues, enhancing binding affinity [2] [5].

Structural Uniqueness and Pharmacophoric Features of the Compound

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine exhibits distinctive structural characteristics that define its pharmacophoric profile—the ensemble of steric and electronic features essential for optimal supramolecular interactions with biological targets. The molecule comprises three key components: the 2H-indazol-6-amine moiety, the (1-methyl-1H-pyrazol-4-yl)methyl group, and the methylene linker bridging these heterocycles. This arrangement creates a unique three-dimensional pharmacophore with multiple vectors for target interaction [3] [4].

Core Pharmacophoric Elements:1. 2H-Indazol-6-amine System: This bicyclic component provides three critical pharmacophoric features:- The indazole N1-H acts as a hydrogen bond donor (HBD), capable of forming directed interactions with hydrogen bond acceptors in the target protein.- The indazole N2 serves as a hydrogen bond acceptor (HBA), with its lone pair available for interaction with protein donors.- The fused aromatic system enables π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues.- The electron-rich 6-amino group enhances electron density in the ring system and can function as both HBD (through its hydrogens) and HBA (via the nitrogen lone pair) depending on protonation state [5] [9].

  • (1-Methyl-1H-pyrazol-4-yl)methyl Group: This substituent contributes:
  • A hydrophobic region centered around the methyl group on the pyrazole nitrogen.
  • The pyrazole nitrogen atoms (particularly N2) as potential hydrogen bond acceptors.
  • The aromatic character of the pyrazole ring for potential edge-to-face or T-shaped aromatic interactions.
  • Enhanced metabolic stability compared to unsubstituted pyrazoles due to N-methylation blocking oxidative metabolism at that position [2] [7].
  • Methylene Linker (-CH₂-): This flexible spacer:
  • Allows conformational freedom between the indazole and pyrazole planes.
  • Contributes to hydrophobic volume without steric hindrance.
  • Maintains electronic independence between the heterocyclic systems [9].

Table 2: Pharmacophoric Feature Analysis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine

Pharmacophoric FeatureStructural ElementSpatial PropertiesTarget Interaction Potential
Hydrogen Bond Donor (HBD)Indazole N1-HDirectional vector perpendicular to ring planeSalt bridge with Asp/Glu residues; H-bond to backbone carbonyl
Hydrogen Bond Acceptor (HBA)Indazole N2Lone pair in ring planeH-bond with Ser/Thr/Tyr side chains or backbone NH
Hydrophobic RegionPyrazole N-methyl groupSpherical volumeVan der Waals interactions with hydrophobic pockets
Aromatic SystemIndazole ringPlanar, ~3.5Å thicknessπ-π stacking with Phe/Tyr/Trp/His; cation-π interactions
Flexible Linker-CH₂- groupRotatable bond (torsion angle ~110°)Adaptability to binding site topology

Conformational Flexibility and Tautomerism:The molecule exhibits significant conformational flexibility around the methylene linker, with the pyrazole and indazole rings capable of adopting relative dihedral angles ranging from 0° (coplanar) to 90° (perpendicular). Molecular modeling suggests a preference for dihedral angles between 40-70° in the unbound state, minimizing steric clash while maintaining π-conjugation extension. This flexibility enables adaptation to diverse binding site geometries [9].

The indazole moiety exists predominantly in the 1H-tautomeric form rather than the 2H-form due to greater thermodynamic stability. This tautomerism crucially positions the hydrogen bond donor (N1-H) and acceptor (N2) features in optimal spatial orientation for simultaneous interaction with complementary protein residues—a characteristic observed in kinase inhibitors like pazopanib where the indazole forms key hinge-binding interactions [5].

Electronic Properties and Charge Distribution:Natural bond orbital (NBO) analysis reveals significant polarization within the indazole system:

  • The 6-amino group exhibits strong electron-donating character (+M effect), increasing electron density at positions C5 and C7.
  • The pyrazole attachment point (C4) shows moderate electron deficiency.
  • The indazole N2 atom has higher electron density than N1, enhancing its hydrogen bond accepting capability.

This charge distribution creates a dipole moment along the indazole's long axis, facilitating directional interactions with polarized binding sites. The methylpyrazole component contributes an orthogonal dipole, creating a three-dimensional electronic profile that complements the electrostatic potential of many nucleotide-binding sites [3] [4].

Spatial Arrangement and Three-Dimensional Pharmacophore:The compound's pharmacophore can be abstracted as a three-point model:

  • A hydrogen bond donor feature centered on the indazole N1-H
  • A hydrogen bond acceptor feature at the indazole N2 position
  • A hydrophobic feature projecting from the pyrazole N-methyl group

The vector connecting the HBD and HBA features spans approximately 2.8-3.2 Å—an optimal distance for bidentate interactions with kinase hinge regions. The hydrophobic centroid lies 5.5-6.5 Å from this axis, positioned to interact with hydrophobic regions adjacent to the ATP-binding cleft in kinases. This spatial arrangement mirrors pharmacophoric features in established kinase inhibitors but introduces unique steric and electronic properties through the hybrid scaffold [3] [8].

Properties

CAS Number

1152888-92-0

Product Name

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1H-indazol-6-amine

Molecular Formula

C12H13N5

Molecular Weight

227.271

InChI

InChI=1S/C12H13N5/c1-17-8-9(6-15-17)5-13-11-3-2-10-7-14-16-12(10)4-11/h2-4,6-8,13H,5H2,1H3,(H,14,16)

InChI Key

YVWRTXMUXCAVNO-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.